2-Chloro-4-methyl-1,8-naphthyridine
Description
2-Chloro-4-methyl-1,8-naphthyridine (C₉H₇ClN₂; MW: 178.62 g/mol) is a halogenated heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 2 and a methyl group at position 4 . It is a yellow to orange-yellow crystalline solid with a melting point of 180–184°C and exhibits moderate solubility in organic solvents like ethanol and dichloromethane but low water solubility . Its chemical reactivity is influenced by the electron-withdrawing chlorine atom, enabling participation in substitution and coupling reactions, which are critical for pharmaceutical derivatization .
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-4-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8(10)12-9-7(6)3-2-4-11-9/h2-5H,1H3 |
InChI Key |
LYWDMDSBTBZWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar 1,8-Naphthyridine Derivatives
Structural and Physicochemical Properties
Key Observations:
- Reactivity : Chlorine at electron-deficient positions (C2 or C4) facilitates nucleophilic substitution, as seen in the synthesis of morpholine derivatives .
- Biological Activity: Acetylamino and phenyl groups (e.g., ) correlate with broader biological profiles, including antibacterial and antitumor effects.
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